molecular formula C12H16ClNO2 B7862796 N-(4-Chlorophenyl)glycine tert-Butyl ester CAS No. 139088-99-6

N-(4-Chlorophenyl)glycine tert-Butyl ester

Cat. No.: B7862796
CAS No.: 139088-99-6
M. Wt: 241.71 g/mol
InChI Key: BFGFIJMQBZDUNA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)glycine tert-Butyl ester ( 139088-99-6) is a protected amino acid derivative of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol, serves as a crucial synthetic intermediate . Its primary research application lies in its role as a versatile building block for the catalytic asymmetric synthesis of valuable α-alkyl- and α,α-dialkyl-α-amino acids, which are important non-proteinogenic amino acids used in the development of pharmaceuticals and other biologically active molecules . The tert-butyl ester group serves as a common protecting strategy for the carboxylic acid functionality, enhancing the compound's stability and solubility for subsequent synthetic steps, while the N-aryl glycine core is a known precursor for the development of chiral phase-transfer catalysts . Researchers utilize this scaffold to construct complex molecules with high enantioselectivity, which is a cornerstone of modern asymmetric synthesis. Furthermore, N-aryl glycine derivatives are of interest in materials science, particularly for their potential applications as initiators in photopolymerization processes . This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

tert-butyl 2-(4-chloroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGFIJMQBZDUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231754
Record name N-(4-Chlorophenyl)glycine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139088-99-6
Record name N-(4-Chlorophenyl)glycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139088-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)glycine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)glycine tert-Butyl ester typically involves the reaction of 4-chloroaniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)glycine tert-Butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1.1 Enzyme Inhibition

One of the prominent applications of N-(4-Chlorophenyl)glycine tert-butyl ester is its role as a precursor in the synthesis of enzyme inhibitors. For example, it has been utilized in the design of potent inhibitors for enteropeptidase, a serine protease involved in protein digestion. A study highlighted the synthesis of derivatives that exhibited significant enteropeptidase inhibitory activity, which is crucial for managing conditions related to protein malabsorption . The modifications made to the tert-butyl ester moiety were essential for enhancing the stability and efficacy of these inhibitors.

1.2 Antiviral Agents

The compound has also been explored in the context of antiviral drug development. Its derivatives have been transformed into key intermediates for synthesizing antiviral agents such as ledipasvir, which is used in treating hepatitis C virus (HCV) infections. The tert-butyl ester form facilitates various chemical transformations necessary for constructing complex molecular frameworks .

Synthetic Applications

2.1 Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for generating diverse chemical entities. The compound can undergo reactions such as amidation and alkylation, leading to the formation of more complex amino acid derivatives .

2.2 Chiral Synthesis

The compound's chirality is exploited in enantioselective synthesis processes. Researchers have successfully employed this compound in catalytic asymmetric reactions to produce chiral proline derivatives, which are valuable in drug development and medicinal chemistry . These proline derivatives have applications ranging from enzyme inhibitors to scaffolds for biologically active compounds.

Case Studies and Research Findings

Study Focus Findings
PMC9234964Enzyme InhibitionDeveloped inhibitors for enteropeptidase using modified glycine esters; demonstrated enhanced pharmacological activity with specific structural modifications .
PMC7729483Antiviral SynthesisUtilized tert-butyl esters in the synthesis of antiviral agents; highlighted the importance of stability and reactivity in drug design .
MDPI OverviewArginase InhibitorsDiscussed synthesis pathways involving N-(4-Chlorophenyl)glycine derivatives as precursors for arginase inhibitors; showcased their potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)glycine tert-Butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

N-(Diphenylmethylene)glycine tert-Butyl Ester (CAS 81477-94-3) features a diphenylmethylene group instead of the 4-chlorophenyl substituent. This bulky aromatic group significantly alters its steric and electronic properties. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol .

Comparative Data Table

Property N-(4-Chlorophenyl)glycine tert-Butyl Ester N-(Diphenylmethylene)glycine tert-Butyl Ester
CAS Number 139088-99-6 81477-94-3
Molecular Formula C₁₂H₁₆ClNO₂ C₁₉H₂₁NO₂
Molecular Weight (g/mol) 241.71 295.38
Key Functional Group 4-Chlorophenyl Diphenylmethylene
Primary Applications Organic synthesis intermediate Asymmetric catalysis, PET probes, dye synthesis

Comparison with N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester

Structural and Functional Differences

N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester (CAS 111652-20-1) incorporates a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to shield the amine functionality. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol .

Comparative Data Table

Property This compound N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester
CAS Number 139088-99-6 111652-20-1
Molecular Formula C₁₂H₁₆ClNO₂ C₁₁H₂₁NO₄
Molecular Weight (g/mol) 241.71 231.29
Key Functional Group 4-Chlorophenyl tert-Butoxycarbonyl (Boc)
Primary Applications Organic synthesis intermediate Peptide synthesis, protective-group chemistry

Biological Activity

N-(4-Chlorophenyl)glycine tert-butyl ester is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications and implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that typically involve the reaction of 4-chlorobenzaldehyde with glycine tert-butyl ester under mild conditions. The resulting compound features a tert-butyl ester moiety that enhances its lipophilicity, potentially improving bioavailability.

1. Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities were evaluated for their effects on cancer cell lines, demonstrating significant inhibition of cell proliferation. In a study focusing on breast cancer cell lines (MCF-7), certain derivatives showed IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity .

2. Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes. Compounds within this class have been shown to inhibit enteropeptidase, a serine protease involved in protein digestion. High-throughput screening revealed that certain derivatives exhibit time-dependent inhibition with IC50 values as low as 13 nM . This suggests potential applications in treating conditions related to protein malabsorption.

Case Study 1: Anticancer Activity

A series of experiments assessed the effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in MCF-7 cells, with flow cytometry confirming G2/M phase arrest and subsequent cell death . These findings support the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anticonvulsant Properties

In addition to its anticancer effects, the compound has been explored for its anticonvulsant potential. A study demonstrated that glycine esters could amplify the anticonvulsant effects of other GABA agonists, suggesting a synergistic mechanism that may enhance therapeutic outcomes in epilepsy treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound and related compounds:

CompoundActivity TypeIC50 (nM)Reference
This compoundAntiproliferative10-33
Derivative AEnzyme Inhibition13
Glycine EstersAnticonvulsantVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Chlorophenyl)glycine tert-Butyl Ester, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of glycine tert-butyl ester derivatives with 4-chlorophenyl halides under phase-transfer catalysis (PTC) conditions can yield the target compound. Key parameters include:

  • Catalyst : Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) to enhance enantioselectivity .
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) with bases like DIEA (N,N-diisopropylethylamine) to deprotonate intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or ethanol mixtures to isolate the product .
  • Yield Optimization : Extended reaction times (24–72 hours) and low temperatures (5°C) improve selectivity for sterically hindered substrates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.45 ppm for 9H singlet) and chlorophenyl aromatic protons (δ ~7.25–7.32 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns matching 35^{35}Cl/37^{37}Cl .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O of tert-butyl ester) .
  • Chromatography : TLC with UV visualization or HPLC with C18 columns to assess purity (>95% by area normalization) .

Q. How should this compound be stored to maintain stability during long-term research use?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .
  • Handling : Use desiccants (e.g., silica gel packets) in storage vials to minimize moisture exposure .
  • Stability Monitoring : Periodic NMR or TLC analysis to detect degradation (e.g., free glycine formation via ester cleavage) .

Advanced Research Questions

Q. What mechanistic insights explain enantiomeric excess (ee) variations in alkylation reactions involving this compound?

  • Methodological Answer :

  • Steric and Electronic Effects : Bulky 4-chlorophenyl groups may hinder nucleophilic attack, reducing ee. Computational modeling (DFT) can predict transition-state geometries and guide catalyst design .
  • Catalyst-Substrate Interactions : Cinchona alkaloid catalysts induce chirality via π-π stacking with the aromatic ring. Kinetic resolution studies (e.g., varying catalyst loading or temperature) can quantify enantioselectivity .
  • Data Contradiction Analysis : Discrepancies in ee values (e.g., 47% vs. 90%) may arise from impurities in halide reagents or incomplete phase separation during workup .

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic or pharmacokinetic studies?

  • Methodological Answer :

  • Synthesis of Deuterated Analogs : Replace hydrogen atoms in the tert-butyl group or glycine backbone with deuterium using deuterated reagents (e.g., D2_2O or CD3_3OD) under acidic/basic conditions .
  • Applications : Use LC-MS/MS to track isotopic patterns in biological matrices, improving detection sensitivity in metabolic stability assays .
  • Limitations : Deuterium isotope effects (e.g., altered reaction rates) must be quantified to avoid misinterpretation of kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for N-(4-Chlorophenyl)glycine derivatives?

  • Methodological Answer :

  • Structural Confirmation : Re-synthesize disputed compounds using peer-reviewed protocols and validate purity via orthogonal methods (e.g., elemental analysis and 1^1H/13^13C NMR) .
  • Assay Standardization : Compare IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum concentration) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., Cl position) with receptor binding affinities .

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